Cas no 69674-27-7 (6-Bromo-4-methylquinazoline)

6-Bromo-4-methylquinazoline 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-4-methylquinazoline
- Quinazoline,6-bromo-4-methyl-
- 6-bromanyl-4-methyl-quinazoline
- Quinazoline,6-bromo-4-methyl
- AKOS016011757
- A836596
- BS-49862
- Z1269235208
- 69674-27-7
- MFCD09834640
- E83885
- EN300-133160
- FT-0702212
- DTXSID60699616
- SCHEMBL8021772
- 6-bromo-4-methyl-quinazoline
- CS-0233385
- DB-074203
- 4-Methyl-6-bromoquinazoline
-
- MDL: MFCD09834640
- インチ: InChI=1S/C9H7BrN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3
- InChIKey: AQONPSNFIBNMQX-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C=C(C=CC2=NC=N1)Br
計算された属性
- せいみつぶんしりょう: 221.97900
- どういたいしつりょう: 221.979
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8A^2
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.566
- ふってん: 320.098°C at 760 mmHg
- フラッシュポイント: 147.39°C
- 屈折率: 1.663
- PSA: 25.78000
- LogP: 2.70070
6-Bromo-4-methylquinazoline セキュリティ情報
6-Bromo-4-methylquinazoline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Bromo-4-methylquinazoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM142200-25g |
6-bromo-4-methylquinazoline |
69674-27-7 | 95% | 25g |
$492 | 2024-07-24 | |
Ambeed | A426271-250mg |
6-Bromo-4-methylquinazoline |
69674-27-7 | 95% | 250mg |
$6.0 | 2025-02-26 | |
TRC | B815030-10mg |
6-bromo-4-methylquinazoline |
69674-27-7 | 10mg |
45.00 | 2021-08-15 | ||
TRC | B815030-1g |
6-Bromo-4-methylquinazoline |
69674-27-7 | 1g |
$ 800.00 | 2023-09-08 | ||
TRC | B815030-50mg |
6-bromo-4-methylquinazoline |
69674-27-7 | 50mg |
175.00 | 2021-08-15 | ||
Alichem | A189011107-1g |
6-Bromo-4-methylquinazoline |
69674-27-7 | 95% | 1g |
$544.00 | 2023-09-01 | |
Enamine | EN300-133160-5.0g |
6-bromo-4-methylquinazoline |
69674-27-7 | 95.0% | 5.0g |
$75.0 | 2025-03-21 | |
TRC | B815030-1000mg |
6-Bromo-4-methylquinazoline |
69674-27-7 | 1g |
$ 1183.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1224750-25g |
6-Bromo-4-methylquinazoline |
69674-27-7 | 95% | 25g |
$600 | 2024-06-03 | |
Aaron | AR005VSW-1g |
6-Bromo-4-methylquinazoline |
69674-27-7 | 95% | 1g |
$9.00 | 2025-01-23 |
6-Bromo-4-methylquinazoline 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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8. Book reviews
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
6-Bromo-4-methylquinazolineに関する追加情報
6-Bromo-4-methylquinazoline: A Comprehensive Overview
6-Bromo-4-methylquinazoline, identified by the CAS number 69674-27-7, is a heterocyclic aromatic compound with significant potential in various fields of chemical research and application. This compound belongs to the quinazoline family, which is a class of bicyclic compounds consisting of a benzene ring fused with a pyrimidine ring. The presence of bromine and methyl groups at specific positions on the quinazoline skeleton imparts unique chemical and biological properties to this compound.
The synthesis of 6-Bromo-4-methylquinazoline has been extensively studied, with researchers exploring various synthetic pathways to optimize its production. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. These developments underscore the importance of sustainable practices in modern chemical synthesis.
In terms of applications, 6-Bromo-4-methylquinazoline has shown promise in the field of medicinal chemistry. It has been investigated as a potential lead compound for drug development, particularly in the design of anticancer agents. Studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as an antitumor agent. Furthermore, its ability to modulate key cellular pathways involved in cancer progression makes it a valuable candidate for further preclinical studies.
The structural features of 6-Bromo-4-methylquinazoline also make it an attractive molecule for materials science applications. Its aromaticity and heterocyclic nature contribute to its stability and electronic properties, which are desirable in the development of advanced materials such as organic semiconductors and photovoltaic devices. Recent research has explored its use as a building block in the synthesis of two-dimensional materials, where its unique electronic configuration could enhance device performance.
From a mechanistic standpoint, the reactivity of 6-Bromo-4-methylquinazoline is influenced by the electron-withdrawing bromine substituent and the electron-donating methyl group. These substituents create a balance of electronic effects that can be exploited in various chemical transformations. For example, bromine's electron-withdrawing nature facilitates nucleophilic aromatic substitution reactions, while the methyl group provides steric bulk that can influence reaction selectivity.
In conclusion, 6-Bromo-4-methylquinazoline, with its CAS number 69674-27-7, represents a versatile compound with diverse applications across multiple disciplines. Its role in drug discovery, materials science, and synthetic chemistry highlights its significance in contemporary research. As scientific advancements continue to unfold, this compound is expected to contribute even more significantly to innovative solutions in these fields.
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